molecular formula C25H29N3O2S B2657943 N-(2-(3-((2-(cyclohexylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide CAS No. 532969-63-4

N-(2-(3-((2-(cyclohexylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide

Cat. No.: B2657943
CAS No.: 532969-63-4
M. Wt: 435.59
InChI Key: PNLGJVRYUOIJIT-UHFFFAOYSA-N
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Description

Introduction and Research Context

Historical Development of Indole-Benzamide Hybrid Molecules

The fusion of indole and benzamide pharmacophores represents a deliberate effort to synergize the bioactivity profiles of both scaffolds. Indole, a bicyclic heteroaromatic system, has been a cornerstone of medicinal chemistry due to its prevalence in natural products and capacity to interact with diverse biological targets. Early indole-based drugs, such as the serotonin receptor modulator ondansetron, underscored its versatility in central nervous system therapeutics. Parallelly, benzamide derivatives gained prominence for their role in enzyme inhibition, particularly as histone deacetylase (HDAC) inhibitors like chidamide.

The rational hybridization of these motifs emerged in the 2010s, driven by advances in computational drug design. For instance, indole-benzimidazole hybrids demonstrated potent estrogen receptor-α antagonism in breast cancer models, with compounds 5f and 8f achieving half-maximal inhibitory concentration values below 10 µM in T47D cell lines. Concurrently, benzamide-containing HDAC inhibitors like 3j exhibited nanomolar-level activity against HDAC1, validating the benzamide group’s capacity to chelate zinc ions in enzymatic active sites. These innovations laid the groundwork for structurally complex hybrids, including N-(2-(3-((2-(cyclohexylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide , which merges indole’s pharmacokinetic advantages with benzamide’s target specificity.

Table 1: Key Milestones in Indole-Benzamide Hybrid Development
Year Discovery Biological Activity Reference
2018 Indole-benzimidazole hybrids ER-α antagonism (IC~50~ < 10 µM)
2023 Indole-caffeic acid amides (e.g., 3j ) Antioxidant (FRAP: 4774 µM TE/mM)
2024 Benzothiazole-indole hybrids (e.g., 46 , 48 ) Dual α-synuclein/tau aggregation inhibition
2024 Indole-benzamide HDAC inhibitors (e.g., 3j ) HDAC1 inhibition (IC~50~ = 12 nM)

Positioning within Medicinal Chemistry Research

This compound occupies a unique niche as a multitarget candidate. Its indole nucleus facilitates membrane permeability and π-π stacking interactions with hydrophobic protein pockets, as evidenced by indole-based hydrazide-hydrazone derivatives achieving sub-20 µM activity against acetylcholinesterase. The benzamide group, meanwhile, enhances hydrogen-bonding potential—a critical feature in HDAC inhibitors where carboxamide groups coordinate catalytic zinc ions.

The compound’s thioether-linked cyclohexylamino side chain introduces conformational flexibility and sulfur-mediated redox activity, mirroring strategies used in caffeic acid-indole hybrids to scavenge free radicals. This trifecta of indole, benzamide, and thioether functionalities suggests potential applications in neurodegenerative diseases and oncology, where oxidative stress and epigenetic dysregulation are hallmark pathologies.

Significance in Drug Discovery Paradigms

This molecule epitomizes three key trends in modern drug discovery:

  • Structural Hybridization : By merging indole and benzamide, it capitalizes on synergistic pharmacodynamics, akin to benzothiazole-indole hybrids that inhibit both α-synuclein and tau aggregates.
  • Targeted Delivery : The indole moiety’s lipophilicity may enhance blood-brain barrier penetration, addressing a critical challenge in neurodegenerative drug development.
  • Epigenetic Modulation : Benzamide’s role in HDAC inhibition positions the compound as a potential epigenetic modulator, similar to chidamide derivatives that alter histone acetylation states.

Current Scientific Literature Landscape

Recent studies (2023–2024) highlight the therapeutic potential of indole-benzamide architectures:

  • Antioxidant Applications : Indole-caffeic acid hybrids like 3j demonstrated radical scavenging capacities exceeding Trolox in DPPH and ABTS assays, underscoring indole’s redox-active properties.
  • Neuroprotection : Indole-hydrazide derivatives reduced acetylcholinesterase activity via dual hydrogen bonding and π-π interactions, with compound 12a achieving a half-maximal inhibitory concentration of 4.33 µM.
  • Oncology : Benzamide-based HDAC inhibitors showed nanomolar-level cytotoxicity in PC-3 xenograft models, with 3j suppressing tumor growth by 68% relative to controls.

These findings validate the continued exploration of This compound as a structurally novel candidate with multifunctional capabilities.

Properties

IUPAC Name

N-[2-[3-[2-(cyclohexylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O2S/c29-24(27-20-11-5-2-6-12-20)18-31-23-17-28(22-14-8-7-13-21(22)23)16-15-26-25(30)19-9-3-1-4-10-19/h1,3-4,7-10,13-14,17,20H,2,5-6,11-12,15-16,18H2,(H,26,30)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNLGJVRYUOIJIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-((2-(cyclohexylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.

    Thioether Formation: The thioether linkage is introduced by reacting the indole derivative with a suitable thiol compound in the presence of a base.

    Amide Bond Formation: The final step involves the coupling of the thioether-indole derivative with benzoyl chloride in the presence of a base such as triethylamine to form the benzamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-((2-(cyclohexylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the amide can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The benzamide and indole rings can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

N-(2-(3-((2-(cyclohexylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs due to its potential biological activity.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-(3-((2-(cyclohexylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide involves its interaction with specific molecular targets. The indole moiety can interact with various biological receptors, while the benzamide group can form hydrogen bonds with target proteins. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Structural Analogues with Pyrimidoindole Cores ()

Compound 33 (N-(2-((2-(Cyclohexylamino)-2-oxoethyl)thio)-5-methyl-4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-8-yl)benzamide) shares the benzamide and cyclohexylamino-thioethyl groups but replaces the indole with a pyrimido[5,4-b]indole core. Key differences include:

  • Pyrimidine ring fusion : Enhances rigidity and may improve binding to planar targets like Toll-like Receptor 4 (TLR4).
  • 5-Methyl and 3-phenyl substituents : These groups could sterically hinder interactions compared to the simpler indole in the target compound.
  • Synthesis : Requires microwave-assisted reactions and column chromatography, yielding pure product after optimization .

Benzamide Derivatives with Varying Amino Substituents ()

Compounds 7a–7c feature benzamide groups linked to indole via ethyl chains but differ in amino substituents:

  • Synthesis yields : 68–71% via Rh(III)-catalyzed alkylation and Ugi reactions, comparable to methods for the target compound .

Thioether-Linked Benzamides with Heterocyclic Substituents ()

Compounds such as 2-[[(3,5-dimethyl-4-isoxazolyl)methyl]thio]-N-[2-(2-pyrimidinylamino)ethyl]-benzamide and N-[2-(methylphenylamino)propyl]-2-[(4-thiazolylmethyl)thio]-benzamide highlight:

  • Heterocyclic replacements for indole : Isoxazole, thiazole, or pyrimidine groups alter electronic properties and bioavailability.

Thiadiazole-Benzamide Hybrids ()

N-(5-((2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide derivatives (7a–7l) replace indole with a thiadiazole ring. Key contrasts:

  • Synthetic complexity : Requires multi-step protocols involving HATU-mediated couplings, differing from the indole-based target compound’s synthesis .

Comparative Data Table

Compound Name / ID Core Structure Key Substituents Synthesis Yield Notable Features Evidence ID
Target Compound Benzamide + Indole Cyclohexylamino-thioethyl N/A Simplicity, potential modular synthesis
Compound 33 (Pyrimidoindole derivative) Pyrimido[5,4-b]indole 5-Methyl, 3-phenyl, cyclohexylamino-thioethyl Not specified TLR4 modulation, rigid structure
Compound 7b Benzamide + Indole Pyrrolidine-1-carbonyl, cyclohexylamino 68% Dual amide groups, Rh(III) catalysis
2-[(Isoxazolylmethyl)thio]-benzamide Benzamide + Isoxazole 3,5-Dimethyl-isoxazole, pyrimidinylamino Not specified Anticancer patents, heterocyclic diversity
Thiadiazole-Benzamide (7a–7l) Benzamide + Thiadiazole Piperidin-1-yl-ethylthio 70–85% Acetylcholinesterase inhibition

Key Findings and Implications

Structural Flexibility : The target compound’s indole-thioether-benzamide scaffold allows for modular substitutions, as demonstrated by analogs with pyrimidine, thiazole, or thiadiazole cores.

Synthetic Feasibility : Yields for related compounds (68–85%) suggest viable routes for scaling up the target compound’s synthesis, though optimization may be required.

Biological Potential: Analogs in the evidence target TLR4, acetylcholinesterase, and cancer pathways, indicating the target compound’s scaffold is a promising platform for drug discovery.

Biological Activity

N-(2-(3-((2-(cyclohexylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide is a complex organic compound characterized by its unique structural features, including a benzamide group linked to an indole moiety via a thioether linkage. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in the context of treating various diseases.

Chemical Structure and Properties

The molecular formula of this compound is C23H34N4O2S, with a molar mass of approximately 430.61 g/mol. The structural complexity allows for diverse interactions with biological targets, which is crucial for its therapeutic potential.

PropertyValue
Molecular FormulaC23H34N4O2S
Molar Mass430.61 g/mol
CAS Number606110-92-3

The mechanism of action of this compound involves its interaction with specific molecular targets within the body. The indole moiety is known for its ability to engage with various biological receptors and enzymes, while the benzamide group enhances binding affinity and specificity. This dual functionality suggests a multifaceted approach to modulating biological pathways, potentially impacting cell signaling and metabolic processes.

Antitumor Activity

Recent studies have indicated that compounds related to this structure exhibit significant antitumor effects. For instance, analogs that include similar thioether linkages have shown promise as RET kinase inhibitors, which are crucial in cancer therapy. These compounds demonstrated moderate to high potency in inhibiting RET kinase activity, leading to reduced cell proliferation in various cancer models .

β-cell Protective Activity

Another area of interest is the protective effect against endoplasmic reticulum (ER) stress in pancreatic β-cells. Research has identified derivatives of N-(2-(Benzylamino)-2-oxoethyl)benzamide that exhibit enhanced β-cell protective activity against ER stress-induced dysfunction. The most notable compound demonstrated an EC50 value of 0.1 ± 0.01 μM, indicating strong efficacy in preserving cell viability under stress conditions .

Case Studies

  • RET Kinase Inhibition :
    • A study focused on the synthesis and evaluation of benzamide derivatives revealed that certain compounds effectively inhibited RET kinase activity, which is often implicated in various cancers. The structural modifications led to improved binding and inhibition profiles compared to previously known inhibitors .
  • Protection Against ER Stress :
    • In another investigation, the protective capabilities of specific benzamide analogs against ER stress were assessed using INS-1 rat β-cells treated with tunicamycin. The results indicated that these compounds significantly improved cell viability, showcasing their potential as therapeutic agents for diabetes management .

Q & A

Q. Optimization Strategies :

  • Vary solvents (e.g., DMF vs. THF) to improve yields.
  • Use catalytic bases (e.g., triethylamine) to enhance nucleophilic substitution efficiency.
  • Characterize intermediates via 1H^1H-NMR and FT-IR to confirm structural integrity at each step .

How can the crystal structure and electronic properties of this compound be characterized?

Basic Research Question
Methodological Answer:

Single-Crystal X-ray Diffraction (SCXRD) :

  • Grow crystals via slow evaporation (e.g., ethanol/acetone mixture).
  • Analyze using a diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Refinement software (e.g., SHELXL) determines bond lengths, angles, and packing motifs (e.g., monoclinic P21/cP2_1/c space group) .
  • Key Parameters :
ParameterValue
a (Å)13.70
b (Å)14.16
c (Å)8.27
β (°)93.15

Spectroscopic Analysis :

  • FT-IR : Confirm amide C=O (1650–1700 cm1^{-1}) and indole N–H (3400 cm1^{-1}) stretches.
  • 1H^1H-NMR : Assign peaks for indole protons (δ 7.2–7.8 ppm) and cyclohexyl groups (δ 1.2–2.0 ppm) .

What computational methods are suitable for predicting the biological activity and binding interactions of this compound?

Advanced Research Question
Methodological Answer:

Density Functional Theory (DFT) :

  • Optimize geometry at the B3LYP/6-31G(d,p) level. Calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity .

Molecular Docking :

  • Use AutoDock Vina to simulate binding to target proteins (e.g., kinases, GPCRs). Validate with crystallographic data from related benzamide derivatives .

MD Simulations :

  • Run 100-ns trajectories in GROMACS to analyze stability of ligand-protein complexes under physiological conditions (e.g., SPC water model, 310 K) .

How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer) for this compound?

Advanced Research Question
Methodological Answer:

Experimental Replication :

  • Standardize assays (e.g., MIC for antimicrobial activity; MTT for cytotoxicity) using reference strains (e.g., E. coli ATCC 25922) and cell lines (e.g., HeLa) .

Structural-Activity Relationship (SAR) Analysis :

  • Compare substituent effects (e.g., electron-withdrawing groups on benzamide) across studies. Use regression models to correlate structural features with activity .

Meta-Analysis :

  • Aggregate data from peer-reviewed studies (exclude non-GLP-compliant sources). Apply statistical tools (e.g., ANOVA) to identify outliers or methodological biases .

What strategies are recommended for studying the pharmacokinetics (ADME) of this compound?

Advanced Research Question
Methodological Answer:

In Vitro Assays :

  • Permeability : Caco-2 cell monolayers to predict intestinal absorption.
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor via LC-MS .

In Vivo Studies :

  • Administer orally (10 mg/kg) to Sprague-Dawley rats. Collect plasma samples at intervals (0–24 h) and quantify using HPLC-UV .

Toxicity Profiling :

  • Conduct acute toxicity tests (OECD 423). Histopathological analysis of liver/kidney tissues .

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